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Core Abstract

BPI-9016M is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine
kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the
c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and
invasion of various tumor cells, as well as in the development of therapeutic resistance. BPI-
9016M competitively binds to the ATP-binding sites of these kinases, effectively blocking their
phosphorylation and subsequent activation of downstream signaling cascades. This technical
guide provides a comprehensive overview of the mechanism of action of BPI-9016M, detailing
its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide
also includes detailed experimental protocols for the key assays used to characterize the
activity of BPI-9016M.

Introduction

The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor
progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a
variety of human cancers and are often associated with poor prognosis.[1] These RTKSs, upon
binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL,
activate downstream signaling pathways, including the mitogen-activated protein kinase
(MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are
central regulators of cell growth, proliferation, survival, and motility. BPI-9016M is a dual
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inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic
strategy for cancers driven by the aberrant activation of these pathways.[2][3]

Core Mechanism of Action: Dual Inhibition of c-Met
and AXL

BPI-9016M exerts its anti-tumor activity through the potent and selective inhibition of both c-
Met and AXL kinases.[2][3]

Direct Kinase Inhibition

BPI-9016M directly competes with ATP for binding to the kinase domains of c-Met and AXL.
This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical
step in their activation.

Downstream Signaling Pathway Modulation

By inhibiting c-Met and AXL phosphorylation, BPI-9016M effectively blocks the activation of
their downstream signaling effectors.

o PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of
Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of
proteins involved in cell survival and apoptosis.

 MAPK/ERK Pathway: BPI-9016M treatment also leads to decreased phosphorylation of ERK
(extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is
heavily involved in cell proliferation and differentiation.[3]

A Novel Mechanism: Regulation of the miR203-DKK1
AXxis

Preclinical studies have revealed a novel aspect of BPI-9016M's mechanism of action involving
the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with BPI-9016M has
been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and
suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4]

This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which BPI-
9016M exerts its anti-metastatic effects.[4]
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Preclinical Data Summary

The anti-tumor activity of BPI-9016M has been demonstrated in a range of preclinical models.

n Vi i

Parameter Cell Lines Results
IC50 (Kinase Inhibition) Wild-type c-Met 6 NnM
AXL 9 nM

IC50 (Cell Growth) EBC-1 (lung cancer) 0.12 uM

Cell Cycle Analysis

A549, H1299 (lung

adenocarcinoma)

Dose-dependent increase in
the proportion of cells in the
G1 phase, indicating cell cycle

arrest.[3]

Cell Migration & Invasion

A549, H1299 (lung

adenocarcinoma)

Significant inhibition of cell
migration and invasion in
wound healing and trans-well

assays.[4]

Apoptosis

Ecal09 (esophageal

squamous cell carcinoma)

Induction of apoptosis, as
evidenced by increased levels

of cleaved caspases 3 and 9.

[5]

Western Blot Analysis

A549, H1299 (lung

adenocarcinoma)

Dose-dependent decrease in
the phosphorylation of c-Met,
Akt, and ERK. Downregulation
of DKK1 protein expression.[3]

[4]

In Vivo Efficacy
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Model Treatment Regimen Results

BPI-9016M (60 mg/kg, p.o.

. , ) ) daily) significantly suppressed
Patient-Derived Xenografts NOD/SCID mice with lung

) tumor growth, particularly in
(PDX) adenocarcinoma PDX

tumors with high c-Met

expression.[3][4]

Clinical Data Summary

BPI-9016M has been evaluated in Phase | clinical trials in patients with advanced solid tumors,

including non-small cell lung cancer (NSCLC).

| kinetics (P! |

Parameter Value (at doses of 100-800 mg)
Tmax (median) 2.0 - 3.5 hours[1][2]
Cmax (mean) 241 - 987 ng/mL

4.8-6.6 fold higher for metabolite M1, 4.1-9.8
AUCO0-72h (mean) fold higher for metabolite M2-2 compared to
BPI-9016M[1][2]

Half-life (t1/2) 2.0 - 5.33 hours]6]

Safety and Efficacy (Phase |, NCT02478866 &
NCT02929290)
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Parameter Results

Not reached at doses up to 800 mg once dalily.

Maximum Tolerated Dose (MTD)
[11[2]

Dose-Limiting Toxicity (DLT) No DLTs observed.[1][2]

Alanine transaminase (ALT) elevation,

increased bilirubin, dysgeusia, constipation,
Common Adverse Events (AES) )

hypertension, and palmar-plantar

erythrodysesthesia syndrome.[1][2]

Among 19 evaluable patients, 1 had a partial

Efficacy (NCT02478866) ]
response and 10 had stable disease.[1][2]
In patients with c-MET overexpression or MET
] exon 14 skipping mutation, the objective
Efficacy (NCT02929290)

response rate (ORR) was 2.6% and the disease
control rate (DCR) was 42.1%.[5]

Experimental Protocols

Western Blot Analysis

e Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40,
0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase
inhibitor cocktail.

o Protein Quantification: Protein concentration is determined using a BCA protein assay Kkit.

o SDS-PAGE: Equal amounts of protein (20-30 pg) are separated on a 10% SDS-
polyacrylamide gel.

o Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

e Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-
c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.
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e Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection Kkit.

Cell Viability Assay (CCKS8)

o Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.

o Treatment: After 24 hours, cells are treated with various concentrations of BPI1-9016M for 48
hours.

o CCKS8 Addition: 10 pL of CCK8 solution is added to each well and incubated for 2 hours.

o Absorbance Measurement: The absorbance at 450 nm is measured using a microplate
reader.

Wound Healing Assay

e Cell Seeding: Cells are grown to confluence in 6-well plates.

Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.

Treatment: Cells are washed and incubated with a medium containing BPI-9016M.

Image Acquisition: Images of the scratch are taken at 0 and 24 hours.

Analysis: The width of the scratch is measured to determine cell migration.

Trans-well Migration and Invasion Assays

o Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without
Matrigel for invasion and migration assays, respectively).

o Treatment: The upper chamber contains a serum-free medium with BPI1-9016M, while the
lower chamber contains a medium with 10% FBS as a chemoattractant.

 Incubation: The plate is incubated for 24 hours.
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» Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are
removed, and the cells on the lower surface are fixed, stained with crystal violet, and
counted under a microscope.

Patient-Derived Xenograft (PDX) Model

e Animal Model: NOD/SCID mice are used.[4]

o Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted
subcutaneously into the mice.[4]

e Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle
control or BPI-9016M (e.g., 60 mg/kg) orally, once daily.[3]

e Tumor Measurement: Tumor volume is measured regularly with calipers.

» Endpoint: At the end of the study, tumors are excised for further analysis, such as Western
blotting and immunohistochemistry.[4]

Signaling Pathway and Experimental Workflow
Diagrams
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In Vitro Studies In Vivo Studies

Patient-Derived Xenograft
(NOD/SCID Mice)

Cancer Cell Lines
(e.g., A549, H1299)

Oral Administration
of BPI-9016M

BPI1-9016M Treatment
(Dose-response)

Cell Viability Assay Wound Healing & Western Blot gPCR Tumor Volume
(CCK8) Trans-well Assays (p-c-Met, p-Akt, etc.) (miR203, DKK1) Measurement

IHC & Western Blot
of Tumor Tissues

Click to download full resolution via product page

Caption: Preclinical Experimental Workflow

Conclusion

BPI-9016M is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of
action. By targeting these key oncogenic drivers, BPI-9016M effectively inhibits downstream
signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and
invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight
into its anti-metastatic potential. Preclinical and early clinical data support the continued
development of BPI-9016M as a targeted therapy for cancers with c-Met and/or AXL
dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy
and to identify patient populations most likely to benefit from this novel agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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